
8-iso-PGF2beta
Übersicht
Beschreibung
8-iso-Prostaglandin F2beta is an isomer of Prostaglandin F2alpha. It is a type of isoprostane, which are prostaglandin-like compounds formed by the free radical-catalyzed peroxidation of arachidonic acid. These compounds are significant markers of oxidative stress and have various biological activities.
Vorbereitungsmethoden
8-iso-Prostaglandin F2beta is synthesized through the non-enzymatic peroxidation of arachidonic acid. This process involves the formation of free radicals that attack the arachidonic acid, leading to the formation of multiple isomers, including 8-iso-Prostaglandin F2beta. The synthetic route typically involves the use of lipid peroxidation inducers and specific reaction conditions to favor the formation of the desired isomer .
Analyse Chemischer Reaktionen
8-iso-Prostaglandin F2beta undergoes several types of chemical reactions:
Oxidation: This compound can be further oxidized to form various oxidized metabolites.
Reduction: It can be reduced to form less oxidized derivatives.
Substitution: Various functional groups can be substituted on the molecule under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Biomarker for Oxidative Stress
8-iso-PGF2beta serves as a reliable biomarker for assessing oxidative stress in various clinical conditions. Elevated levels of this compound have been associated with several diseases, including:
- Chronic Kidney Disease (CKD) : Studies indicate that patients undergoing hemodialysis (HD) or continuous ambulatory peritoneal dialysis (CAPD) exhibit significantly higher plasma levels of this compound compared to healthy controls. This elevation correlates with markers of inflammation and lipid peroxidation, suggesting its role in the pathophysiology of CKD .
- Pulmonary Diseases : Research has shown that serum levels of this compound correlate with the severity and prognosis of community-acquired pneumonia (CAP). Higher concentrations are associated with increased hospital stays and mortality rates among patients, indicating its potential as an early prognostic biomarker .
Cardiovascular Health
The compound is also linked to cardiovascular diseases. Its levels are elevated in conditions characterized by oxidative stress, such as atherosclerosis and hypertension. The correlation between this compound levels and inflammatory markers suggests its involvement in cardiovascular pathologies .
Cancer Research
In oncology, this compound is being investigated for its role in cancer progression. Elevated levels have been noted in various cancers, indicating its potential as a biomarker for tumor development and progression. It may also serve as a target for therapeutic interventions aimed at reducing oxidative stress in cancer patients.
Studies on Oxidative Stress
Numerous studies utilize this compound to investigate the effects of oxidative stress on health. For example:
- Exercise Physiology : Research has shown that physical exercise can increase urinary concentrations of this compound, indicating heightened oxidative stress during intense physical activity .
- Dietary Interventions : Studies have demonstrated that dietary supplements, such as aged garlic extract, can reduce plasma and urinary concentrations of this compound, suggesting a protective effect against oxidative damage .
Methodological Advances
Innovative methods for measuring this compound have been developed, including enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays. These advancements enable more precise quantification of this biomarker in various biological samples, facilitating its use in both clinical and research settings .
Case Study 1: Chronic Kidney Disease
A study involving 35 HD patients revealed that plasma levels of this compound were significantly higher than those in age-matched controls. This elevation correlated with inflammatory markers like C-reactive protein (CRP), suggesting a link between oxidative stress and inflammation in CKD patients .
Case Study 2: Community-Acquired Pneumonia
In a cohort study of 220 CAP patients, serum levels of this compound were found to increase with the severity of the disease. Patients with higher levels experienced longer hospital stays and had a higher risk of mortality, highlighting the compound's prognostic value .
Wirkmechanismus
8-iso-Prostaglandin F2beta exerts its effects primarily through its interaction with specific receptors on cell membranes. It is known to act as a potent vasoconstrictor and can influence various signaling pathways involved in inflammation and oxidative stress. The molecular targets include receptors on vascular smooth muscle cells and other cell types involved in inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
8-iso-Prostaglandin F2beta is similar to other isoprostanes like 8-iso-Prostaglandin F2alpha. it exhibits unique biological activities, such as weaker contraction of human umbilical vein artery and different effects on platelet aggregation. Similar compounds include:
- 8-iso-Prostaglandin F2alpha
- 8-iso-Prostaglandin E1
- 8-iso-Prostaglandin E2 .
These compounds share a common origin from the peroxidation of arachidonic acid but differ in their specific biological activities and effects.
Biologische Aktivität
8-iso-PGF2beta, also known as 8-iso-prostaglandin F2β, is a bioactive compound that arises from the peroxidation of arachidonic acid. It belongs to the family of F2-isoprostanes, which are recognized as reliable biomarkers for oxidative stress and lipid peroxidation. This article reviews the biological activity of this compound, focusing on its formation mechanisms, clinical implications, and associations with various diseases.
Mechanisms of Formation
The formation of this compound can occur through two primary pathways:
- Chemical Lipid Peroxidation : This pathway involves non-enzymatic reactions where free radicals oxidize lipids, leading to the generation of isoprostanes. In human plasma, >99% of 8-iso-PGF2alpha (the more studied isomer) is derived from this pathway, particularly in conditions of oxidative stress .
- Enzymatic Lipid Peroxidation : Prostaglandin-endoperoxide synthases (PGHS-1 and PGHS-2) can also convert arachidonic acid into this compound. Studies indicate that while chemical pathways dominate in certain conditions, enzymatic pathways contribute significantly under specific physiological contexts .
Clinical Significance
This compound has been implicated in various clinical conditions, particularly those associated with oxidative stress and inflammation. Below are key findings from recent studies:
Table 1: Clinical Associations of this compound
Case Study 1: Community-Acquired Pneumonia
A cohort study involving 220 patients demonstrated that serum levels of this compound were significantly higher in patients with severe community-acquired pneumonia (CAP). The study utilized univariate and multivariate logistic regression analyses to establish a positive correlation between elevated levels and increased CAP severity scores (CURB-65, PSI) .
Case Study 2: Chronic Renal Failure
In a study involving 95 patients with end-stage renal disease, plasma levels of this compound were measured to assess oxidative stress. Results indicated that patients on hemodialysis exhibited significantly higher levels compared to age-matched controls, suggesting a role for this biomarker in monitoring oxidative stress in renal pathology .
Research Findings
Recent research has highlighted the dual role of this compound as both a biomarker and a potential mediator in disease processes:
- Oxidative Stress Marker : The ratio of this compound to PGF2alpha has been proposed as a more reliable indicator of oxidative stress than measuring either compound alone. This ratio helps differentiate between the sources of isoprostane production—chemical versus enzymatic .
- Prognostic Indicator : Higher serum levels have been associated with increased mortality risk in various conditions, including severe pneumonia and cardiovascular diseases. For instance, a study found that elevated levels were linked to higher mortality rates among CAP patients during hospitalization .
Eigenschaften
IUPAC Name |
(Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-HMALSPAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160411 | |
Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401160411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-isoprostaglandin PGF2b | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
177020-26-7 | |
Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177020-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401160411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-isoprostaglandin PGF2b | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the research article provide information about the relaxant effects of 8-iso-PGF2beta on piglet blood vessels?
A1: While the research article investigates the effects of several isoprostanes on piglet blood vessels, it does not directly examine this compound. [] Therefore, we cannot draw conclusions about this compound's effects from this study.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.